molecular formula C18H14F3N3O B2519420 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 847395-08-8

4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B2519420
CAS No.: 847395-08-8
M. Wt: 345.325
InChI Key: QOGJWUSMSNNDBM-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a benzimidazole ring, a trifluoromethyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in compounds with different functional groups replacing the original substituents.

Scientific Research Applications

4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: The compound can be used in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-trifluoromethyl benzimidazoles: These compounds share the trifluoromethyl benzimidazole core but differ in the attached functional groups.

    Benzoxazoles and Benzothiazoles: These compounds have similar heterocyclic structures but differ in the heteroatoms and substituents.

Uniqueness

4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the combination of its benzimidazole ring, trifluoromethyl group, and pyrrolidinone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O/c19-18(20,21)12-4-3-5-13(9-12)24-10-11(8-16(24)25)17-22-14-6-1-2-7-15(14)23-17/h1-7,9,11H,8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGJWUSMSNNDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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